molecular formula C27H30O5 B1589379 (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran CAS No. 64363-77-5

(2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran

Cat. No. B1589379
CAS RN: 64363-77-5
M. Wt: 434.5 g/mol
InChI Key: DJVKHGGGJZLGII-YGENNMJRSA-N
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Description

This usually includes the compound’s systematic name, other names or synonyms, its molecular formula, and its structure.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Catalytic Asymmetric Synthesis : Research on the development of chiral ligands and catalysts for asymmetric hydrogenation demonstrates the importance of structurally complex molecules in synthesizing pharmaceutical ingredients with specific optical properties (Imamoto et al., 2012). This research area might provide insights into how complex molecules like the one can be synthesized or utilized in asymmetric catalysis.
  • Electrochemical Properties and Polymerization : Studies on the electrochemical polymerization and properties of conjugated polymers highlight the potential applications of complex organic molecules in material science, particularly in developing conducting polymers with specific electronic properties (Reynolds et al., 1993). The compound could potentially be involved in similar applications due to its complex structure and potential for modification.

Potential Biological Activities

  • Antioxidant Activity : The role of benzylic oxygen and its influence on the antioxidant activity of phenolic compounds emphasizes the importance of molecular structure in determining biological activity (Yamauchi et al., 2005). Such studies suggest that complex molecules with specific functional groups could exhibit significant biological activities, including antioxidant properties.
  • Antitumor Agents and Tubulin Polymerization Inhibition : Research on dihydrobenzofuran lignans and related compounds as potential antitumor agents provides insights into how complex molecules can interact with biological targets, such as tubulin, to inhibit cancer cell growth (Pieters et al., 1999). This might suggest potential avenues for researching the biological activities of similarly complex molecules.

Material Science Applications

  • Biobased Polyesters and Polymer Synthesis : The enzymatic synthesis of biobased polyesters using complex diols as building blocks highlights the potential of using complex organic molecules in developing new materials with desired properties (Jiang et al., 2014). This area of research could be relevant for exploring the applications of the compound in material science.

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves speculation on potential future research directions, applications, or improvements to current methodologies based on the compound.


properties

IUPAC Name

(3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVKHGGGJZLGII-YGENNMJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451962
Record name (3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran

CAS RN

64363-77-5
Record name (3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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